molecular formula C12H16ClNO B220355 N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide

Cat. No. B220355
M. Wt: 225.71 g/mol
InChI Key: XIYIHDPIDPTEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, also known as CDDP, is a chemical compound that has been widely studied for its potential use in scientific research. CDDP is a member of the amide class of compounds, which are characterized by the presence of a carbonyl group attached to a nitrogen atom.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is not fully understood, but it is thought to involve the inhibition of PTPs, which are enzymes that regulate the activity of signaling molecules such as protein kinases. By inhibiting PTPs, N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide may be able to enhance the activity of these signaling molecules, leading to increased cellular proliferation and survival.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the inhibition of angiogenesis (the formation of new blood vessels). N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit PTPs.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit PTPs, which can be useful for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, including the development of more potent and selective inhibitors of PTPs, the identification of new targets for N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in cancer cells, and the investigation of the potential use of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide and its potential applications in scientific research.

Synthesis Methods

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide as a white solid, which can be purified using standard methods such as recrystallization or chromatography.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cellular signaling pathways. N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

XIYIHDPIDPTEHN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

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